3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their versatility in organic synthesis and medicinal chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through several methods, including the reaction of 1,3-diketones with hydrazine . Other methods involve the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms . The structure can exhibit tautomerism, which may influence their reactivity .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including [3+2] cycloaddition reactions with dialkyl azodicarboxylates . They can also participate in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are known for their diverse synthetical, biological, and photophysical properties .Scientific Research Applications
Green Chemistry: Catalyst Design
The pyranopyrazole scaffold can be modified to create catalysts for green chemistry applications. These catalysts can enhance the efficiency of chemical reactions, minimize waste, and reduce the environmental impact of industrial processes.
Each of these applications leverages the unique chemical structure and reactivity of the compound to address specific challenges in scientific research and industry. The versatility of pyranopyrazoles, including the compound , underscores their importance in advancing various fields of science and technology. The information provided here is based on the latest advancements and applications of pyranopyrazoles in synthetic routes and their medicinal applications , as well as recent advances in the synthesis and properties of pyrazoles .
Mechanism of Action
For instance, some pyrazole derivatives have been found to inhibit certain enzymes like urease, β-glucuronidase, phosphodiesterase, α-chymotrypsin, acetylcholinesterase, and butyrylcholinesterase . They can also act as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein that plays a key role in cell cycle regulation .
The mode of action of pyrazole compounds can vary depending on their specific chemical structure and the target they interact with. Generally, they exert their effects by binding to their target proteins and modulating their activity .
The pharmacokinetics of pyrazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
The action of pyrazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound .
Safety and Hazards
Future Directions
Recent research has focused on the green multicomponent synthesis of pyrazole derivatives, including the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis . This area of research is expected to continue to advance, contributing to the development of new pyrazole derivatives with enhanced properties .
properties
IUPAC Name |
3-(chloromethyl)-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSGAJIQSAFNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CSCCC2=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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